N-(4-methylphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide
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Overview
Description
N-(4-methylphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a benzamide core, substituted with a 4-methylphenyl group and a morpholinyl-pyrazinyl moiety. Its unique structure allows it to interact with various biological targets, making it a valuable molecule for medicinal chemistry and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the morpholine group: This step involves nucleophilic substitution reactions where morpholine is introduced to the pyrazine ring.
Coupling with the benzamide core: The final step involves coupling the substituted pyrazine with a benzamide derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves crystallization and chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
N-(4-methylphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors in disease pathways.
Biological Research: Used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: Employed in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit an enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-4-{[3-(piperidin-4-yl)pyrazin-2-yl]oxy}benzamide
- N-(4-methylphenyl)-4-{[3-(pyrrolidin-4-yl)pyrazin-2-yl]oxy}benzamide
Uniqueness
N-(4-methylphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-(4-methylphenyl)-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-16-2-6-18(7-3-16)25-21(27)17-4-8-19(9-5-17)29-22-20(23-10-11-24-22)26-12-14-28-15-13-26/h2-11H,12-15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOLSSDUYCWIRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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